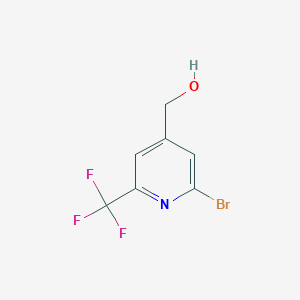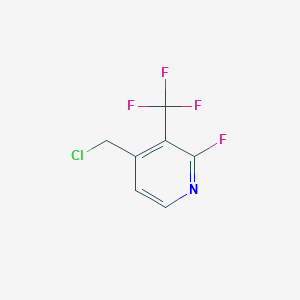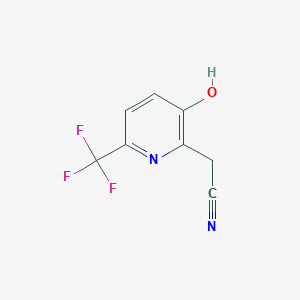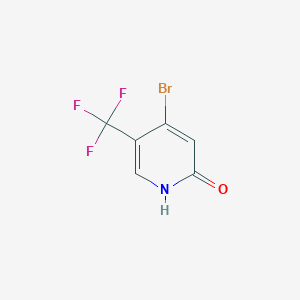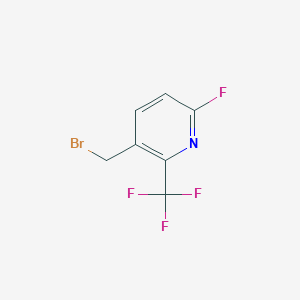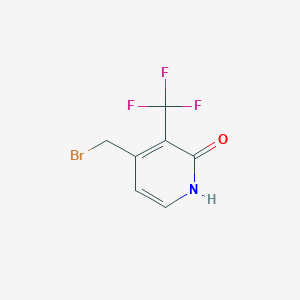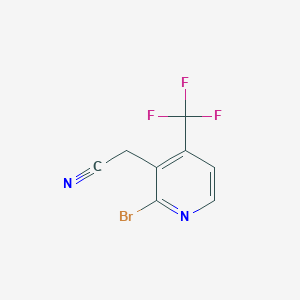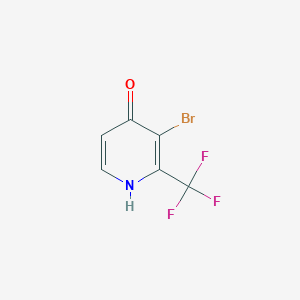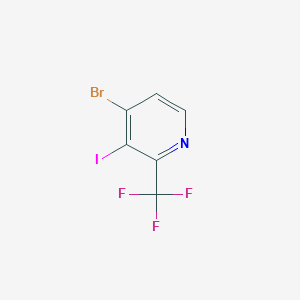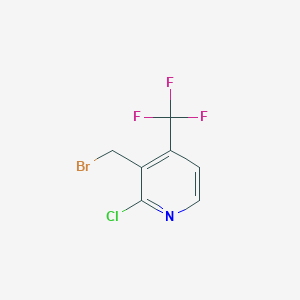
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a morpholinomethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid. This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their stability, solubility, and reactivity .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the reactivity of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . The boronic acid group in this compound interacts with palladium catalysts, enabling the transmetalation step that is crucial for the coupling process
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, leading to alterations in protein degradation and turnover
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Boronic acids are generally stable under neutral and slightly acidic conditions but can undergo hydrolysis under strongly acidic or basic conditions . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects and the therapeutic window of this compound need to be determined through detailed animal studies to ensure its safe and effective use.
Metabolic Pathways
This compound is likely involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can participate in reactions with cellular metabolites, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms . The localization and accumulation of this compound within specific cellular compartments need to be investigated to understand its distribution profile.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Boronic acids may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical role and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(morpholinomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a chloro group.
3-Formylphenylboronic acid: Contains a formyl group instead of a morpholinomethyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is unique due to the presence of both a chloro group and a morpholinomethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where these functional groups are advantageous .
Properties
IUPAC Name |
[3-chloro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZMUBDOIDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


